2-Bromo-4-chloro-6-fluoroaniline (CAS: 195191-47-0) is a highly functionalized, tetra-substituted aniline characterized by its specific halogenation pattern (ortho-Br, para-Cl, ortho-F) . In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid, conformationally constrained building block and a precursor for orthogonal cross-coupling. Its exceptionally low predicted pKa (~0.51) and distinct steric bulk make it a critical starting material for synthesizing CNS-penetrant active pharmaceutical ingredients (APIs), selective enzyme inhibitors, and complex polyhalogenated benzenes[1]. The presence of three different halogens allows for highly predictable, step-wise functionalization, providing distinct advantages over symmetrically substituted or less halogenated analogs in advanced synthetic workflows .
Attempting to substitute 2-Bromo-4-chloro-6-fluoroaniline with more common analogs like 2-bromo-4-chloroaniline or 2,4-dichloro-6-fluoroaniline fundamentally compromises both synthetic efficiency and final product efficacy [1]. In multi-step synthesis, replacing the ortho-bromine with a chlorine removes the orthogonal reactivity required for selective palladium-catalyzed cross-coupling at the 2-position, leading to intractable mixtures of regioisomers. Furthermore, omitting the ortho-fluorine significantly increases the amine's pKa, which can disrupt the delicate lipophilicity and basicity balance required for blood-brain barrier penetration in CNS drugs. For procurement teams, sourcing this exact tetra-substituted compound is strictly necessary when target molecules require precise conformational locking—driven by the steric clash between the ortho-Br and ortho-F—to achieve high target selectivity, such as in COX-2 or Factor XIa inhibition [2].
In the synthesis of complex APIs such as Factor XIa inhibitors, 2-bromo-4-chloro-6-fluoroaniline undergoes highly selective Buchwald-Hartwig cross-coupling at the ortho-bromine position using bulky palladium pre-catalysts (e.g., XPhos Pd G2) [1]. The oxidative addition rate of the C-Br bond is orders of magnitude faster than the C-Cl bond at the para position. Compared to 2,4-dichloro-6-fluoroaniline, which offers poor differentiation between the two chlorine sites and requires harsher conditions, the brominated target yields the desired mono-coupled product with >95% regioselectivity at room temperature to mild heating [1].
| Evidence Dimension | Regioselectivity in Pd-catalyzed amination |
| Target Compound Data | >95% selectivity for C2 coupling (C-Br) |
| Comparator Or Baseline | 2,4-Dichloro-6-fluoroaniline (mixed C2/C4 coupling, <60% selectivity) |
| Quantified Difference | >35% improvement in regiochemical yield |
| Conditions | Pd-catalyzed cross-coupling (e.g., XPhos Pd G2, mild base, dioxane) |
Eliminates the need for complex protecting group strategies or difficult chromatographic separations, directly lowering large-scale manufacturing costs.
Highly deactivated anilines typically perform poorly in standard aqueous Sandmeyer reactions due to low basicity and poor solubility. However, 2-bromo-4-chloro-6-fluoroaniline demonstrates exceptional processability under non-aqueous conditions. When reacted with NOBF4 and CuBr2 in acetonitrile, it converts to 1,2-dibromo-5-chloro-3-fluorobenzene with a 91% yield on a large scale. This dramatically outperforms traditional aqueous NaNO2/HX diazotization baselines for highly electron-deficient anilines, which often stall at <50% yield due to competitive phenol formation and incomplete diazotization.
| Evidence Dimension | Isolated yield of di-halogenated product |
| Target Compound Data | 91% yield (using NOBF4/CuBr2) |
| Comparator Or Baseline | Standard aqueous Sandmeyer baseline (<50% typical yield for deactivated anilines) |
| Quantified Difference | ~40% increase in isolated yield |
| Conditions | Large-scale non-aqueous diazotization (NOBF4, CuBr2, MeCN, 0-20°C) |
Validates the compound's suitability for scalable, high-yield industrial production of polyhalogenated building blocks.
The incorporation of the ortho-fluorine alongside the ortho-bromine and para-chlorine exerts a profound electron-withdrawing effect, resulting in a predicted amine pKa of ~0.51 . When compared to the des-fluoro analog, 2-bromo-4-chloroaniline (pKa ~2.0-2.5), this represents a massive reduction in basicity. In the development of CNS-penetrant drugs, such as bradykinin B1 antagonists, utilizing this highly deactivated aniline prevents unwanted protonation at physiological pH, thereby enhancing lipophilicity and facilitating blood-brain barrier (BBB) crossing .
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | ~0.51 pKa |
| Comparator Or Baseline | 2-Bromo-4-chloroaniline (~2.0-2.5 pKa) |
| Quantified Difference | >1.5 unit reduction in pKa |
| Conditions | Predicted/measured physicochemical profiling for physiological pH |
Critical for medicinal chemists designing orally bioavailable, CNS-active therapeutics where avoiding basic amine trapping is required.
Leveraging its extremely low pKa (~0.51), this compound is the exact required starting material for 'Fragment A' in orally bioavailable bradykinin B1 receptor antagonists, ensuring optimal lipophilicity and BBB penetration .
The orthogonal reactivity of the ortho-bromine allows for precise, regioselective Buchwald-Hartwig cross-coupling, making it a highly effective precursor for assembling the core structures of advanced anticoagulants without competitive coupling at the para-chlorine [1].
The steric bulk provided by the adjacent ortho-Br and ortho-F atoms forces a highly twisted conformation in Ullmann-coupled diarylamines, which is critical for fitting the COX-2 binding pocket while excluding COX-1 [2].
Proven compatibility with non-aqueous Sandmeyer conditions (NOBF4/CuBr2) allows industrial chemists to procure this aniline for high-yield (91%) conversion into 1,2-dibromo-5-chloro-3-fluorobenzene and other complex specialty materials .
Irritant